REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[N:8]=C[N:6]3[CH:12]=[N:13][N:14]=[C:5]3[C:4]=2[CH:3]=1.[OH-].[K+].Cl>>[NH2:8][C:9]1[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][C:4]=1[C:5]1[NH:14][N:13]=[CH:12][N:6]=1 |f:1.2|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a flask containing 129.8 gms
|
Type
|
TEMPERATURE
|
Details
|
A gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
is maintained overnight after which time the mixture
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered off
|
Type
|
WASH
|
Details
|
washed several times with H2O
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The resultant residue is triturated with benzene
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C1=NC=NN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |